molecular formula C41H44N4O20S B116846 Fura red CAS No. 149732-62-7

Fura red

Cat. No.: B116846
CAS No.: 149732-62-7
M. Wt: 944.9 g/mol
InChI Key: MCEXQZRGUKALLT-VVEOGCPPSA-N
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Description

Fura Red is a visible light-excitable analog of fura-2, a well-known calcium indicator dye. It is widely used in biological and medical research for the ratiometric measurement of calcium ion concentrations within single cells. This compound is particularly valuable because it allows for non-invasive intracellular loading and provides unique possibilities for calcium ion measurement through microphotometry, imaging, or flow cytometry .

Preparation Methods

Fura Red is typically synthesized in its acetoxymethyl ester form, known as this compound, AM. This form is cell-permeable and can be loaded into cells non-invasively. The synthesis involves the esterification of the parent compound with acetoxymethyl groups to enhance cell permeability. Industrial production methods focus on maintaining high purity and stability of the compound, often involving rigorous quality control measures to ensure consistency in its performance .

Chemical Reactions Analysis

Fura Red primarily undergoes reactions related to its role as a calcium indicator. The key reaction involves the binding of calcium ions, which induces a shift in its fluorescence properties. This binding is influenced by factors such as temperature, pH, ionic strength, and pressure. The dissociation of calcium from this compound is characterized by a specific reaction volume, and the fluorescence intensity changes accordingly .

Scientific Research Applications

Fura Red is extensively used in scientific research for the optical assessment of calcium ion fluctuations in vitro and in situ. Its applications span various fields:

Mechanism of Action

Fura Red functions by binding to calcium ions, which alters its fluorescence emission properties. When calcium ions bind to this compound, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of calcium ion concentrations within cells. The molecular targets of this compound are the calcium ions themselves, and the pathways involved include calcium signaling pathways that regulate various cellular processes .

Comparison with Similar Compounds

Fura Red is often compared with other calcium indicator dyes such as Fluo-4 and Indo-1. While Fluo-4 is a non-ratiometric dye, this compound offers the advantage of ratiometric measurement, which provides more accurate and reliable data. Indo-1, like this compound, is a ratiometric dye but requires ultraviolet excitation, whereas this compound can be excited by visible light, making it more versatile for various experimental setups. Other similar compounds include Fura-2 and Fura-8, which also serve as calcium indicators but differ in their excitation and emission properties .

This compound’s unique properties, such as its visible light excitation and ratiometric measurement capabilities, make it a valuable tool in scientific research, particularly in studies involving calcium ion dynamics and signaling.

Biological Activity

Fura Red is a near-infrared fluorescent probe widely used in biological research for monitoring intracellular calcium levels. Its unique properties allow it to serve as an effective tool in various applications, including flow cytometry and confocal microscopy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, experimental applications, and case studies.

This compound operates by exhibiting fluorescence changes in response to calcium ion concentrations. Upon binding to Ca²⁺ ions, the fluorescence intensity of this compound varies, allowing researchers to monitor intracellular calcium flux in real time. The dye is particularly advantageous due to its ratiometric capabilities, which help correct for variations in dye loading and instrument settings.

Experimental Applications

This compound is utilized in various experimental setups, including:

  • Calcium Imaging: this compound can measure changes in intracellular calcium concentrations by utilizing different excitation wavelengths. This allows for the detection of calcium dynamics within cells.
  • Flow Cytometry: The dye's compatibility with flow cytometry enables the analysis of calcium flux in heterogeneous cell populations. This is critical for studying specific cellular responses in mixed populations.
  • Drug Testing: Researchers can use this compound to assess the effects of pharmacological agents on calcium signaling pathways.

Table 1: Comparison of Calcium Response Magnitude

IndicatorFold Change from BaselineCV (%)
Fluo-32.93 ± 0.4728.7 ± 2.06
This compound1.14 ± 0.0416.1 ± 0.64
Fluo-3/Fura Red RatioHigher than Fluo-3 aloneN/A

This table illustrates the comparative sensitivity of this compound and Fluo-3 when measuring calcium responses, indicating that the combination provides enhanced detection capabilities .

Case Studies

  • Calcium Flux Measurement in T Cells
    A study investigated the use of this compound in measuring calcium flux in T cells upon stimulation with anti-CD3 antibodies. The results demonstrated that this compound effectively detected significant increases in intracellular calcium concentrations, providing insights into T cell activation mechanisms .
  • Pressure-Induced Signal Quenching
    Research showed that this compound's fluorescence intensity is affected by external pressure conditions, with a notable reduction observed at varying total calcium concentrations. Specifically, at concentrations below 20.3 mM, a consistent decrease was noted, while higher concentrations showed negligible effects .
  • Chemokine Receptor Activation
    A technique was developed to monitor calcium flux using this compound in primary human leukocytes activated by chemokines. The study highlighted how only cells expressing specific chemokine receptors responded to stimulation, showcasing this compound's utility in identifying activated cell populations within a mixed sample .

Research Findings

This compound has been shown to provide robust data on calcium dynamics across various cell types and experimental conditions:

  • Sensitivity: The fluo-3/Fura Red ratio exhibits superior sensitivity compared to either dye alone when measuring fluctuations in intracellular calcium levels.
  • Ratiometric Analysis: Utilizing a ratiometric approach allows for more accurate measurements by compensating for variations due to differences in dye loading or instrument settings.
  • Cellular Responses: Studies indicate that this compound can effectively capture rapid changes in cellular responses associated with calcium signaling pathways, making it an essential tool for researchers studying cellular physiology.

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)/b30-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXQZRGUKALLT-VVEOGCPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-62-7
Record name Fura red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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